

The Discovery and Development of CFTR(inh)-172: A Technical Guide

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Compound of Interest		
Compound Name:	CFTR(inh)-172	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental findings related to the potent and selective Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitor, **CFTR(inh)-172**. It is intended to be a comprehensive resource for researchers in the fields of cystic fibrosis, secretory diarrheas, and polycystic kidney disease, as well as for professionals involved in drug development.

Discovery of CFTR(inh)-172

CFTR(inh)-172 was identified through a high-throughput screening (HTS) of approximately 50,000 chemically diverse compounds.[1] The screening aimed to find inhibitors of cAMP/flavone-stimulated chloride (Cl⁻) transport in epithelial cells expressing CFTR.[1] This effort led to the identification of six compounds belonging to the 2-thioxo-4-thiazolidinone chemical class.[1] Subsequent screening of structural analogs of these initial hits identified **CFTR(inh)-172**, with the chemical name 3-[(3-trifluoromethyl)phenyl]-5-[(4-carboxyphenyl)methylene]-2-thioxo-4-thiazolidinone, as the most potent inhibitor.[2]

Mechanism of Action

Initially, the precise mechanism of **CFTR(inh)-172** was debated, with some studies suggesting it acted as a gating modulator and others as a pore-blocker.[3] Recent structural and functional studies have revealed a dual mechanism of action, demonstrating that **CFTR(inh)-172** acts as both a pore blocker and a gating modulator.[4][5]



Cryogenic electron microscopy (cryo-EM) studies have shown that **CFTR(inh)-172** binds within the CFTR pore, near transmembrane helix 8 (TM8), a critical element that connects ATP hydrolysis to channel gating.[3][4][5][6][7] This binding stabilizes the transmembrane helices in a nonconductive conformation.[3] Specifically, the binding of **CFTR(inh)-172** leads to the collapse of the chloride selectivity filter and blockage of the pore from the extracellular side.[3] [5][6][7]

Furthermore, single-molecule fluorescence resonance energy transfer (smFRET) experiments have indicated that **CFTR(inh)-172** inhibits channel gating without preventing the dimerization of the nucleotide-binding domains (NBDs).[3][4][5][6][7] Electrophysiological studies have shown that **CFTR(inh)-172** reduces the open probability of the channel primarily by increasing the mean channel closed time, without altering the unitary conductance.[8] It also causes a fivefold reduction in the mean open dwell time for wild-type CFTR.[3]

CFTR(inh)-172 also allosterically inhibits ATP turnover. In the presence of 10 μ M CFTR(inh)-172, the saturating ATP turnover rate (k_cat) was found to decrease approximately fourfold.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and effects of **CFTR(inh)-172** on CFTR.

Table 1: Inhibitory Potency of CFTR(inh)-172

Parameter	Value	Cell/System	Reference
K_i_ (short-circuit current)	~300 nM	FRT cells expressing human CFTR	[1][8]
K_i_ (open probability)	0.6 μΜ	Not specified	[8]
IC_50_ (WT-CFTR)	0.08 ± 0.01 μM	Not specified	[9]
IC_50_ (K95A-CFTR)	0.85 ± 0.05 μM	Not specified	[9]

Table 2: Electrophysiological Effects of CFTR(inh)-172



Parameter	Condition	Effect of 10 μM CFTR(inh)-172	
Macroscopic Current Reduction (WT CFTR)	Excised inside-out 96% reduction membrane patches		[3]
Open Probability (P_o_) (WT CFTR)	Excised inside-out membrane patches	Reduced from 0.21 ± 0.05 to 0.007 ± 0.003	[3][10]
Open Probability (P_o_) (E1371Q CFTR)	Excised inside-out membrane patches	Decreased from 0.79 ± 0.03 to 0.0011 ± 0.0004	[3][10]
Mean Open Dwell Time (WT CFTR)	Excised inside-out membrane patches	Reduced from 487 ± 92 ms to 109 ± 14 ms	[3]
Unitary Conductance	Not specified	No change (8 pS)	[8]
Current-Voltage Relationship	Whole-cell patch clamp	Linear, suggesting voltage-independent inhibition	[1]

Table 3: Effect of CFTR(inh)-172 on ATP Hydrolysis

Parameter	Without CFTR(inh)-172	With 10 μM CFTR(inh)-172	Reference
k_cat_ (ATP turnover)	22.0 ± 2.2 ATP/protein/min	5.2 ± 1.0 ATP/protein/min	[3]
K_m_ (for ATP)	No significant change	No significant change	[3]

Table 4: In Vivo Efficacy of CFTR(inh)-172



Animal Model	Toxin	Dose of CFTR(inh)-172	Effect on Fluid Secretion	Reference
Mouse	Cholera toxin	250 μg/kg (single intraperitoneal injection)	>90% reduction over 6 hours	[1][8]
Rat	Cholera toxin	200 μg	>90% reduction	[11]
Rat	STa E. coli toxin	200 μg	>70% reduction	[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of **CFTR(inh)-172** are provided below.

High-Throughput Screening for CFTR Inhibitors

 Principle: This assay measures iodide (I⁻) influx into cells co-expressing CFTR and a halidesensitive yellow fluorescent protein (YFP-H148Q) as an indicator of CFTR activity. Inhibition of CFTR reduces the rate of I⁻ influx, thus slowing the quenching of YFP fluorescence.

Protocol:

- Fischer rat thyroid (FRT) cells co-expressing human wild-type CFTR and YFP-H148Q are plated in 96-well microplates.
- After 24-48 hours, the cells are washed with a chloride-containing buffer.
- CFTR is activated by adding a cocktail of agonists, typically including forskolin (to increase cAMP), apigenin (a flavone), and IBMX (a phosphodiesterase inhibitor).
- The test compound (e.g., from a chemical library) is added to the wells.
- The plate is then transferred to a plate reader, and an iodide-containing solution is added.
- The rate of YFP fluorescence quenching due to iodide influx is measured over time. A slower rate of quenching compared to control (agonist only) indicates inhibition of CFTR.



Short-Circuit Current Measurement in Ussing Chambers

 Principle: This technique measures the net ion transport across an epithelial monolayer by voltage-clamping the transepithelial potential to 0 mV. The resulting current is the shortcircuit current (I_sc_), which is a direct measure of active ion transport.

Protocol:

- Epithelial cells (e.g., FRT cells expressing CFTR) are grown to confluence on permeable filter supports.
- The filter support is mounted in an Ussing chamber, separating the apical and basolateral chambers, which are filled with appropriate physiological solutions and gassed with 95% O₂/5% CO₂.
- The transepithelial voltage is clamped at 0 mV, and the I_sc_ is continuously recorded.
- CFTR is activated by adding agonists (e.g., forskolin) to the appropriate chamber (usually basolateral).
- Once a stable stimulated I_sc_ is achieved, CFTR(inh)-172 is added at various concentrations to the apical chamber to determine its inhibitory effect.

Patch-Clamp Electrophysiology

- Principle: This method allows for the measurement of ion flow through single or multiple ion channels in a patch of cell membrane.
- Whole-Cell Configuration:
 - \circ A glass micropipette with a tip diameter of ~1 μ m is pressed against the membrane of a cell expressing CFTR.
 - Suction is applied to rupture the membrane patch, providing electrical access to the entire cell.
 - The membrane potential is held at a constant value (e.g., -40 mV), and currents are elicited by applying a series of voltage steps (e.g., from -100 mV to +100 mV).



- CFTR is activated with agonists, and the effect of perfusing CFTR(inh)-172 on the wholecell current is measured.
- Excised Inside-Out Patch Configuration:
 - After forming a high-resistance seal between the micropipette and the cell membrane, the
 pipette is retracted to excise a patch of membrane, with the intracellular side facing the
 bath solution.
 - This configuration allows for the study of single-channel currents and the direct application of substances like ATP and PKA to the intracellular face of the channel.
 - Single-channel currents are recorded in the presence of ATP and PKA, and then after the addition of CFTR(inh)-172 to the bath, to determine its effect on channel open probability (P_o_), open time, and closed time.

In Vivo Intestinal Fluid Secretion Model (Closed-Loop)

- Principle: This model assesses the ability of a compound to inhibit cholera toxin-induced intestinal fluid secretion in a live animal.
- Protocol:
 - Mice or rats are anesthetized.
 - A midline laparotomy is performed to expose the small intestine.
 - A closed loop of the jejunum is created by ligating both ends.
 - Cholera toxin is injected into the lumen of the sealed loop.
 - CFTR(inh)-172 (or vehicle control) is administered, typically via intraperitoneal injection.
 - The abdomen is closed, and the animal is allowed to recover for a set period (e.g., 6 hours).
 - The animal is then euthanized, and the ligated intestinal loop is removed.

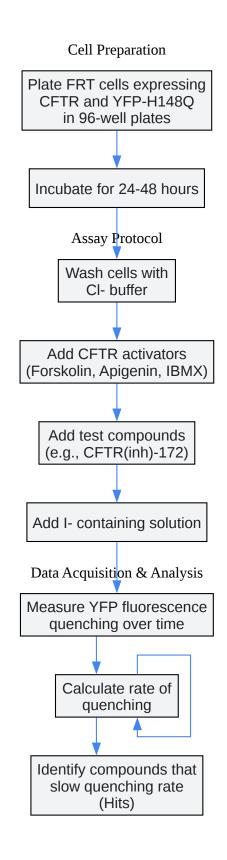


 The length and weight of the loop are measured. The fluid accumulation is determined by the ratio of the loop's weight to its length (in g/cm). A reduction in this ratio in the treated group compared to the control group indicates inhibition of fluid secretion.

Visualizations

The following diagrams illustrate key processes in the discovery and characterization of **CFTR(inh)-172**.

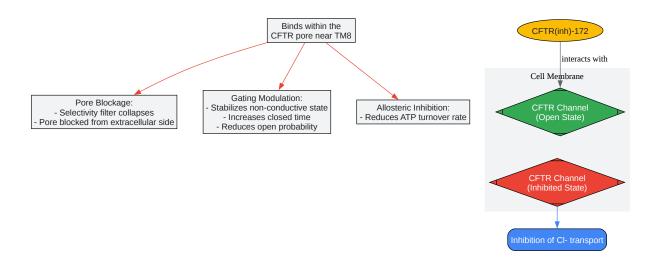




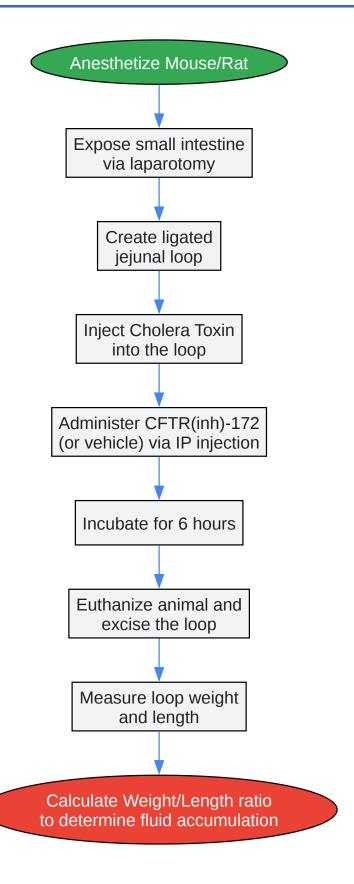
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Caption: High-throughput screening workflow for the identification of CFTR inhibitors.









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